7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Research has shown that certain derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally similar to 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, demonstrate significant cardiovascular activities. This includes prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinities for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
A study focusing on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has highlighted their potential as psychotropic agents. These compounds, including those with structural resemblance to this compound, show promising activity as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, potentially offering antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
Certain xanthene derivatives, related to this compound, have been synthesized and tested for their antiasthmatic properties. These compounds have shown significant vasodilator activity, suggesting their potential use in the treatment of asthma (Bhatia et al., 2016).
Molecular Structure and Interactions
Investigations into compounds like 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have contributed to understanding the molecular structure and interactions of related compounds. Studies have focused on the formation of hydrogen-bonded networks and their implications in crystallography and drug design (Chen et al., 2007).
Protective Groups in Synthesis
The use of protective groups like thietanyl in the synthesis of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, closely related to this compound, has been studied. These methods are essential in the synthesis of compounds with potential therapeutic applications (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-7-6-8-15(21)11-14)16(22-18)13-25-9-4-3-5-10-25/h6-8,11H,3-5,9-10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAFIKZNMZKYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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